molecular formula C12H15F2NO B6893526 1-Benzyl-5,5-difluoropiperidin-3-ol

1-Benzyl-5,5-difluoropiperidin-3-ol

Cat. No.: B6893526
M. Wt: 227.25 g/mol
InChI Key: VMTUTXMMOTXNDI-UHFFFAOYSA-N
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Description

1-Benzyl-5,5-difluoropiperidin-3-ol is a fluorinated piperidine derivative characterized by a benzyl substituent at the 1-position, two fluorine atoms at the 5,5-positions, and a hydroxyl group at the 3-position.

Properties

IUPAC Name

1-benzyl-5,5-difluoropiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-12(14)6-11(16)8-15(9-12)7-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTUTXMMOTXNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1(F)F)CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Fluorine vs. Methyl Substitution

  • Fluorine’s smaller atomic radius also reduces steric hindrance, allowing tighter molecular packing.
  • Hydroxyl vs. Ketone Functional Group: The 3-hydroxyl group enables hydrogen-bond donor capacity, a critical feature for interactions with biological targets, whereas the ketone in the pyrrolidinone analog serves as a hydrogen-bond acceptor.

Ring Size and Flexibility

Pharmacological Implications

While 1-Benzyl-5,5-dimethylpyrrolidin-3-one has demonstrated utility in kinase inhibitor synthesis , the difluoropiperidin-3-ol analog’s fluorine and hydroxyl groups may favor applications in:

  • CNS drugs : Fluorine improves blood-brain barrier penetration.
  • Enzyme inhibition : Hydroxyl and fluorine could synergistically block catalytic sites (e.g., proteases or phosphatases).

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